molecular formula C9H14ClN3O2 B13620674 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid

Katalognummer: B13620674
Molekulargewicht: 231.68 g/mol
InChI-Schlüssel: OUTDZSXPBSEZFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid is a branched-chain amino acid derivative featuring a pyrazole ring substituted with chlorine and methyl groups.

Eigenschaften

Molekularformel

C9H14ClN3O2

Molekulargewicht

231.68 g/mol

IUPAC-Name

2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylbutanoic acid

InChI

InChI=1S/C9H14ClN3O2/c1-6-7(10)5-13(12-6)4-3-9(2,11)8(14)15/h5H,3-4,11H2,1-2H3,(H,14,15)

InChI-Schlüssel

OUTDZSXPBSEZFG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1Cl)CCC(C)(C(=O)O)N

Herkunft des Produkts

United States

Biologische Aktivität

2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including an amino group and a chloro-substituted pyrazole moiety, suggest that it may interact with various biological targets, making it a candidate for drug development.

  • Molecular Formula : C9H14ClN3O2
  • Molar Mass : 231.68 g/mol
  • CAS Number : 1342607-83-3

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures often demonstrate inhibitory effects on bacterial growth . The presence of the chloro group in 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid enhances its binding affinity to microbial targets, potentially disrupting their metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been suggested that it may inhibit cancer cell proliferation through mechanisms such as:

  • Targeting specific kinases involved in cancer progression.
  • Modulating enzyme activity linked to tumor growth.

A comparative analysis with structurally similar compounds reveals that many exhibit strong antiproliferative effects against various cancer cell lines, including cervical and breast cancer cells .

Interaction Studies

Interaction studies have indicated that 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid interacts with specific protein targets, leading to modulation of enzyme activity or receptor signaling pathways. This suggests its potential role in targeted therapies for cancer treatment.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition of bacterial strains, suggesting potential as an antimicrobial agent.
Anticancer Efficacy Study Showed strong antiproliferative activity against HeLa (cervical) and MCF7 (breast) cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
Mechanistic Study Identified interactions with specific kinases, supporting the hypothesis that this compound could inhibit key signaling pathways in cancer cells.

The biological activity of 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit enzymes critical for cell proliferation.
  • Receptor Modulation : The ability to modulate receptor signaling pathways can lead to altered cellular responses, particularly in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution

  • Target Compound : 4-Chloro-3-methylpyrazole substituent (C8H11ClN3O2 inferred from ).
  • 2-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic Acid (C8H11BrN2O2): Bromine substitution at the pyrazole’s 4-position increases molecular weight (259.1 g/mol vs.
  • 2-(4-Iodo-3-methylpyrazol-1-yl)butanoic Acid (C8H11IN2O2): Iodine’s larger atomic radius and polarizability could alter electronic properties, influencing binding affinity in receptor-ligand interactions .

Functional Group Modifications

  • This may impact solubility and metabolic stability .
  • 4-(4-{[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic Acid (C16H14N3O3SCl): Incorporation of a benzothienyl-carbamoyl group adds steric bulk and aromaticity, likely expanding π-π stacking interactions in drug design .

Backbone and Stereochemical Variations

  • 2-Methylbutanoic Acid (C5H10O2): A simpler analog lacking the pyrazole and amino groups. Its (S)-(+)-enantiomer exhibits fruity-sweet notes (threshold: 50 ppb), while the (R)-(-)-form has a cheesy odor (threshold: 100 ppb). This highlights how stereochemistry and substituents drastically alter sensory and biochemical profiles .

Research Findings and Implications

  • Halogen Effects : Bromine and iodine substituents in pyrazole analogs increase molecular weight and lipophilicity compared to chlorine, which may improve pharmacokinetic properties like tissue penetration .
  • Stereochemical Sensitivity: The stark difference in odor thresholds between (R)- and (S)-2-methylbutanoic acid underscores the importance of chiral centers in the target compound’s bioactivity .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid typically involves multi-step organic synthesis combining the pyrazole moiety with a functionalized amino acid scaffold. The process generally includes:

  • Construction or procurement of the substituted pyrazole intermediate (4-chloro-3-methyl-1H-pyrazole).
  • Formation of the amino acid backbone with appropriate branching and functional groups.
  • Coupling of the pyrazole moiety to the amino acid via nucleophilic substitution or alkylation reactions.

On an industrial scale, continuous flow reactors are often employed to improve reaction efficiency, reproducibility, and product purity.

Detailed Synthetic Route

Based on available data, the synthetic route can be outlined as follows:

Step Description Reagents/Conditions Outcome
1 Synthesis of 4-chloro-3-methyl-1H-pyrazole intermediate Starting from methylhydrazine derivatives and chlorinated precursors under controlled temperature Formation of chloro-substituted pyrazole ring
2 Preparation of 2-methylbutanoic acid derivative with amino group Amination of branched butanoic acid derivatives or use of protected amino acid precursors Branched amino acid scaffold with free amino and carboxyl groups
3 Coupling of pyrazole to amino acid N-alkylation or nucleophilic substitution using phase transfer catalysts (e.g., tetra-n-butylammonium bromide) in solvents like DMF at elevated temperature (~120 °C) Formation of 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid

This approach ensures the pyrazole ring is attached at the 4-position of the amino acid backbone, maintaining the integrity of the amino and carboxyl groups essential for biological activity.

Reaction Conditions and Optimization

  • Catalysts: Phase transfer catalysts such as tetra-n-butylammonium bromide (TBAB) facilitate the N-alkylation step under mild conditions.
  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) are preferred to dissolve reactants and promote reaction rates.
  • Temperature: Elevated temperatures (around 120 °C) are employed to drive the coupling reaction to completion.
  • Reaction Time: Typical reaction times range from 12 to 24 hours with continuous stirring to ensure homogeneity.

Analytical Characterization

The synthesized compound is typically characterized by:

Technique Purpose Expected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation Characteristic chemical shifts for pyrazole protons and amino acid backbone
Infrared (IR) Spectroscopy Functional group identification Peaks corresponding to amino (NH2), carboxyl (C=O), and pyrazole ring vibrations
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at 231.68 g/mol consistent with molecular formula C9H14ClN3O2
Elemental Analysis Purity and composition Consistent with theoretical values for C, H, N, Cl, and O

Summary Table of Key Compound Data

Parameter Value
Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
IUPAC Name 2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylbutanoic acid
CAS Number Not explicitly provided; available under VCID: VC18258237
SMILES CC1=NN(C=C1Cl)CCC(C)(C(=O)O)N
InChI InChI=1S/C9H14ClN3O2/c1-6-7(10)5-13(12-6)4-3-9(2,11)8(14)15/h5H,3-4,11H2,1-2H3,(H,14,15)

Q & A

Q. What are the common synthetic routes for preparing 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid, and how do they address stereochemical control?

  • Methodological Answer : A key approach involves coupling a pyrazole moiety to a 2-methylbutanoic acid backbone. For the pyrazole ring, the Vilsmeier-Haack reaction can generate 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde intermediates . The 2-methylbutanoic acid component may be derived from L-isoleucine via oxidation (e.g., KMnO₄) and subsequent bromination or esterification steps . Stereochemical control requires chiral resolution techniques, such as using chiral columns (e.g., polysaccharide-based phases) or enzymatic methods to isolate enantiomers.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For purity assessment, reversed-phase HPLC with UV detection is recommended, adjusting chromatographic conditions (e.g., gradient elution with acetonitrile/water) to resolve epimers or regioisomers . Impurity profiling should include LC-MS/MS to identify byproducts, such as decarboxylated derivatives or halogenated side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data when using different coupling strategies for the pyrazole and butanoic acid moieties?

  • Methodological Answer : Yields may vary due to competing reactions (e.g., over-halogenation or ester hydrolysis). Systematic optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) is essential. For example, using a bromo intermediate (e.g., 1-bromo-2-methylbutane) in SN2 reactions may improve regioselectivity compared to Mitsunobu conditions . Contradictions in reported yields should be cross-validated using kinetic studies (e.g., in situ FTIR) to monitor reaction progress .

Q. What are the photodegradation pathways of this compound under UV exposure, and how can its stability be improved?

  • Methodological Answer : Photodegradation studies in aqueous media under UV light (e.g., 254 nm) reveal pathways such as decarboxylation or elimination of 2-methylbutanoic acid, forming stable aromatic byproducts . To enhance stability, formulate the compound with UV absorbers (e.g., titanium dioxide) or employ protective groups (e.g., tert-butyl esters) during synthesis. Accelerated stability testing (ICH Q1A guidelines) under controlled light and humidity can validate these strategies.

Q. How do impurities arising from synthetic routes impact biological activity, and what mitigation strategies are recommended?

  • Methodological Answer : Halogenated impurities (e.g., 4-chloro derivatives) or epimers may alter receptor binding affinity. Use preparative HPLC to isolate impurities and assess their bioactivity via in vitro assays (e.g., enzyme inhibition). Process optimization, such as recrystallization from methanol/water mixtures or using scavenger resins (e.g., polymer-bound thiourea for halogen removal), can reduce impurity levels .

Q. What computational methods predict the compound’s interaction with biological targets, and how are these validated experimentally?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like fatty acid amide hydrolase (FAAH) or cytochrome P450 isoforms . Validate predictions using surface plasmon resonance (SPR) for binding affinity measurements and X-ray crystallography to resolve ligand-protein complexes.

Methodological Challenges and Data Interpretation

Q. How should researchers address discrepancies in chromatographic retention times when analyzing stereoisomers?

  • Methodological Answer : Minor changes in mobile phase pH or column temperature can resolve co-eluting epimers. For example, using a chiral stationary phase (e.g., Chiralpak IG-3) with a heptane/isopropanol/trifluoroacetic acid gradient improves separation . Confirm peak assignments via spiking with authentic standards or 2D NMR (e.g., NOESY for spatial proximity analysis).

Q. What strategies optimize the Mannich reaction for introducing the pyrazole moiety while minimizing side reactions?

  • Methodological Answer : Use N,N′-bis(methoxymethyl)diaza-18-crown-6 as a catalyst to enhance regioselectivity in Mannich reactions involving 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives . Control reaction pH (6.5–7.5) to prevent hydrolysis of the methoxymethyl group. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and quench unreacted aldehydes with sodium bisulfite.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.